molecular formula C14H10BrN3O B7460383 4-bromo-N-(1H-indazol-5-yl)benzamide

4-bromo-N-(1H-indazol-5-yl)benzamide

货号 B7460383
分子量: 316.15 g/mol
InChI 键: AHCNDXJSKJQOIT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-bromo-N-(1H-indazol-5-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is also known as BI-2536 and has been found to exhibit anti-tumor activity in various cancer cell lines.

科学研究应用

4-bromo-N-(1H-indazol-5-yl)benzamide has been extensively studied for its potential applications in cancer research. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and ovarian cancer. This compound has been shown to inhibit the activity of Polo-like kinase 1 (PLK1), which is a key regulator of cell division. PLK1 is overexpressed in many types of cancer, and inhibiting its activity can lead to cell cycle arrest and apoptosis.

作用机制

The mechanism of action of 4-bromo-N-(1H-indazol-5-yl)benzamide involves the inhibition of PLK1 activity. PLK1 is a serine/threonine kinase that plays a critical role in cell division. It is involved in the regulation of mitotic entry, spindle assembly, chromosome segregation, and cytokinesis. Inhibition of PLK1 activity leads to defects in these processes, which can ultimately result in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(1H-indazol-5-yl)benzamide are primarily related to its inhibition of PLK1 activity. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to tumor regression. In addition, 4-bromo-N-(1H-indazol-5-yl)benzamide has been found to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis.

实验室实验的优点和局限性

One advantage of using 4-bromo-N-(1H-indazol-5-yl)benzamide in lab experiments is its specificity for PLK1. This compound has been shown to selectively inhibit PLK1 activity without affecting other kinases. This specificity makes it a valuable tool for studying the role of PLK1 in cell division and cancer progression. However, one limitation of using 4-bromo-N-(1H-indazol-5-yl)benzamide is its low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.

未来方向

There are several future directions for research on 4-bromo-N-(1H-indazol-5-yl)benzamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of the potential therapeutic applications of 4-bromo-N-(1H-indazol-5-yl)benzamide in cancer treatment. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, there is potential for the use of 4-bromo-N-(1H-indazol-5-yl)benzamide in combination with other anti-cancer agents to enhance their effectiveness. Overall, the potential applications of 4-bromo-N-(1H-indazol-5-yl)benzamide in cancer research make it an important area of study for future research.

合成方法

The synthesis of 4-bromo-N-(1H-indazol-5-yl)benzamide involves a multi-step process that starts with the reaction of 4-bromoaniline with 2-chloroacetyl chloride to yield 4-bromo-N-(2-chloroacetyl)aniline. This intermediate is then reacted with 5-aminooxazole in the presence of sodium hydride to produce 4-bromo-N-(1H-indazol-5-yl)benzamide. The yield of this reaction is typically around 30%.

属性

IUPAC Name

4-bromo-N-(1H-indazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O/c15-11-3-1-9(2-4-11)14(19)17-12-5-6-13-10(7-12)8-16-18-13/h1-8H,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCNDXJSKJQOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)NN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(1H-indazol-5-yl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。